Hydroxocobalamin xhydrochloride

Catalog No.
S006789
CAS No.
59461-30-2
M.F
C62H90ClCoN13O15P
M. Wt
1382.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxocobalamin xhydrochloride

CAS Number

59461-30-2

Product Name

Hydroxocobalamin xhydrochloride

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride

Molecular Formula

C62H90ClCoN13O15P

Molecular Weight

1382.8 g/mol

InChI

InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3

InChI Key

KEHNCSYXYMMUCO-UHFFFAOYSA-K

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].Cl.[Co+3]

Description

Vitamin B12a is an organic derivative, used as a powerful antidote for cyanide poisoning. It is a storage and delivery form of vitamin B12 and its mode of action involves the formation of non-toxic cyanocobalamin.
Hydroxocobalamin hydrochloride (Vitamin B12a hydrochloride) is a naturally occurring vitamin B12 form found in food and used as a dietary supplement in the treatment of vitamin B12 deficiency.

Vitamin B12 Deficiency Research:

  • Diagnosis: Hydroxocobalamin's unique properties allow for easier detection of vitamin B12 deficiency compared to other forms. Studies suggest it may be more effective in repleting B12 stores and improving clinical outcomes in deficient individuals. Source: National Institutes of Health: )
  • Treatment: Research is ongoing to explore hydroxocobalamin's efficacy in treating various B12 deficiency-related conditions, including megaloblastic anemia, neuropathy, and cognitive decline. Source: University of Maryland, Baltimore: )

Neurological Research:

  • Neuroprotection: Studies suggest hydroxocobalamin may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. Its ability to promote nerve regeneration is also being investigated. Source: National Institutes of Health: )

Metabolic Research:

  • Cellular Function: Hydroxocobalamin plays a crucial role in various metabolic processes. Research is exploring its potential impact on homocysteine levels, which are linked to cardiovascular disease. Source: GlpBio:

Detoxification Research:

  • Cyanide Antidote: Hydroxocobalamin can bind to cyanide, a toxic compound, and help eliminate it from the body. This makes it a valuable treatment option in cyanide poisoning cases. Source: National Institutes of Health: )

Hydroxocobalamin hydrochloride is a synthetic form of vitamin B12, specifically a cobalamin compound. It is characterized by the presence of a cobalt ion at its core, bound to a benzimidazole nucleotide and a hydroxo group. The molecular formula for hydroxocobalamin hydrochloride is C62H90ClCoN13O15PC_{62}H_{90}ClCoN_{13}O_{15}P . This compound appears as a dark red powder or solution and is known for its high solubility in water, making it suitable for intravenous administration . Hydroxocobalamin is primarily used in clinical settings for its ability to detoxify cyanide, converting it into the less toxic compound cyanocobalamin, which is then excreted through urine .

Hydroxocobalamin, like other B12 forms, acts as a coenzyme in various enzymatic reactions crucial for DNA synthesis, red blood cell formation, and nervous system function []. The exact mechanism for hydroxocobalamin's specific action is still under investigation, but it's believed to involve the release of the cobalt ion inside cells, which then participates in enzymatic processes.

  • Injection Site Reactions: Pain, redness, or swelling at the injection site can occur.
  • Allergic Reactions: Although rare, allergic reactions to vitamin B12 are possible.

  • Cyanide Binding: Hydroxocobalamin can bind to cyanide ions, substituting the hydroxo ligand for cyanide to form cyanocobalamin. This reaction is crucial in treating cyanide poisoning, where hydroxocobalamin acts as a chelator .
    Hydroxocobalamin+CNCyanocobalamin\text{Hydroxocobalamin}+\text{CN}^-\rightarrow \text{Cyanocobalamin}
  • Conversion to Active Forms: In the body, hydroxocobalamin can be converted into other active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin, which are essential cofactors in various metabolic processes .
  • Redox Reactions: Hydroxocobalamin can participate in redox reactions due to the cobalt ion's ability to switch between oxidation states, facilitating various biochemical pathways .

Hydroxocobalamin exhibits several biological activities:

  • Cyanide Detoxification: Its primary role in emergency medicine is as an antidote for cyanide poisoning. Hydroxocobalamin effectively binds cyanide ions, preventing cellular toxicity and promoting safe excretion .
  • Vitamin B12 Activity: As a form of vitamin B12, hydroxocobalamin plays a critical role in DNA synthesis and methylation processes. It is involved in the conversion of homocysteine to methionine and the metabolism of fatty acids and amino acids .
  • Neuroprotective Effects: Some studies suggest that hydroxocobalamin may have neuroprotective properties due to its role in maintaining myelin integrity and supporting neuronal health .

Hydroxocobalamin can be synthesized through various methods:

  • Chemical Synthesis: The most common method involves the chemical modification of cyanocobalamin or other cobalamins under controlled conditions to introduce the hydroxo group .
  • Biotechnological Approaches: Fermentation processes using specific bacterial strains that produce cobalamins can also yield hydroxocobalamin. This method allows for more sustainable production but may require extensive purification steps .
  • Extraction from Natural Sources: Hydroxocobalamin can be extracted from natural sources such as animal tissues or certain algae that are rich in vitamin B12 compounds .

Hydroxocobalamin has several clinical applications:

  • Treatment of Cyanide Poisoning: Approved by the FDA for use in cases of cyanide toxicity, particularly following smoke inhalation or exposure to industrial chemicals .
  • Vitamin B12 Supplementation: Used as a supplement for individuals with vitamin B12 deficiency, particularly those with malabsorption issues or dietary restrictions .
  • Potential Role in Cardiovascular Health: Emerging research suggests that hydroxocobalamin may help reduce homocysteine levels, potentially lowering cardiovascular disease risk .

Hydroxocobalamin interacts with various substances:

  • Drug Interactions: Hydroxocobalamin may interact with certain medications such as metformin and other agents affecting vitamin B12 absorption. Monitoring is recommended when used concurrently with these drugs .
  • Biochemical Interactions: As it participates in metabolic pathways involving folate and amino acids, it can influence bio

Hydroxocobalamin shares similarities with other cobalamins but has unique properties that distinguish it:

Compound NameMolecular FormulaKey Features
CyanocobalaminC63H88CoN14O14C_{63}H_{88}CoN_{14}O_{14}Commonly used form of vitamin B12; less effective against cyanide
MethylcobalaminC63H91CoN14O16C_{63}H_{91}CoN_{14}O_{16}Active coenzyme form; crucial for methionine synthesis
AdenosylcobalaminC63H91CoN14O15C_{63}H_{91}CoN_{14}O_{15}Active coenzyme; involved in energy metabolism
AquacobamineC62H90CoN13O15C_{62}H_{90}CoN_{13}O_{15}Precursor to hydroxocobalamin; less stable

Uniqueness of Hydroxocobalamin

Hydroxocobalamin's unique ability to bind cyanide and its application as an antidote set it apart from other forms of vitamin B12. Additionally, its higher affinity for transport proteins compared to other cobalamins enhances its efficacy in clinical settings .

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

11

Exact Mass

1381.543742 g/mol

Monoisotopic Mass

1381.543742 g/mol

Heavy Atom Count

93

Related CAS

27085-12-7
59461-30-2

Wikipedia

Hydroxocobalamin hydrochloride

Dates

Modify: 2023-08-15
[1]. Greenberg SS, et al. Hydroxocobalamin (vitamin B12a) prevents and reverses endotoxin-induced hypotension and mortality in rodents: role of nitric oxide. J Pharmacol Exp Ther. 1995 Apr;273(1):257-65.[2]. Hansen MB, et al. Combined administration of hyperbaric oxygen and hydroxocobalamin improves cerebral metabolism after acute cyanide poisoning in rats. J Appl Physiol (1985). 2013 Nov 1;115(9):1254-61.[3]. Pery-Man N, et al. Hydroxocobalamin vs cobalt toxicity on rat cardiac and diaphragmatic muscles. Intensive Care Med. 1996 Feb;22(2):108-15.[4]. Truong DH, et al. Prevention of hydrogen sulfide (H2S)-induced mouse lethality and cytotoxicity by hydroxocobalamin (vitamin B(12a)). Toxicology. 2007 Dec 5;242(1-3):16-22.

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